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molecular formula C9H11NO4S B8738478 N-(4-hydroxyphenyl)-2-methylsulfonylacetamide CAS No. 64856-25-3

N-(4-hydroxyphenyl)-2-methylsulfonylacetamide

Cat. No. B8738478
M. Wt: 229.26 g/mol
InChI Key: PRAJYTGOSCUYMJ-UHFFFAOYSA-N
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Patent
US09018241B2

Procedure details

This compound was prepared from N-(4-benzyloxy-phenyl)-2-methanesulfonyl-acetamide, using the same method used to prepare of pyridine-2-carboxylic acid (4-hydroxyphenyl)amide. The product was purified by flash chromatography, on silica gel, eluted with 5 to 10% methanol in DCM, to give the product, 3.45 g (92%) as a colorless solid. MS m/z 230 (MH+). 1H NMR(DMSO-d6) δ 3.18 (s, 3H), 4.22 (s, 2H), 6.72 (d, 2H), 7.36 (d, 2H), 9.35(br s, 1H) and 10.17 (s, 1H). Anal. calcd for C9H11N4OS: C, 47.15; H, 4.84; N, 6.11. Found: C, 47.04; H, 4.79; N, 6.04.
Name
N-(4-benzyloxy-phenyl)-2-methanesulfonyl-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine-2-carboxylic acid (4-hydroxyphenyl)amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16](=[O:22])[CH2:17][S:18]([CH3:21])(=[O:20])=[O:19])=[CH:11][CH:10]=1)C1C=CC=CC=1.OC1C=CC(NC(C2C=CC=CN=2)=O)=CC=1>>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([NH:15][C:16](=[O:22])[CH2:17][S:18]([CH3:21])(=[O:20])=[O:19])=[CH:13][CH:14]=1

Inputs

Step One
Name
N-(4-benzyloxy-phenyl)-2-methanesulfonyl-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)NC(CS(=O)(=O)C)=O
Step Two
Name
pyridine-2-carboxylic acid (4-hydroxyphenyl)amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)NC(=O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography, on silica gel
WASH
Type
WASH
Details
eluted with 5 to 10% methanol in DCM
CUSTOM
Type
CUSTOM
Details
to give the product, 3.45 g (92%) as a colorless solid

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)NC(CS(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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